ミクソケリンA

概要

説明

ミクソケリンAは、カテコール型シデロフォアのファミリーに属する微生物代謝産物です。 ノノムラエア・プシラやアンギオコッカス・ディスクフォルミスなど、さまざまなミクソバクテリア株によって産生されます 。 この化合物は、腫瘍細胞の浸潤を阻害する能力など、多様な生物活性により注目を集めています .

科学的研究の応用

Myxochelin A has a wide range of scientific research applications:

作用機序

ミクソケリンAは、主に鉄キレートによって効果を発揮します。 This compoundは鉄イオンに高い親和性で結合し、微生物の増殖に必要な必須金属を奪います 。 癌細胞では、this compoundは細胞接着、細胞外マトリックスの酵素的分解、細胞移動を阻害することで浸潤プロセスを阻害します 。 また、炎症反応に関与する酵素である5-リポキシゲナーゼの活性を阻害します .

類似化合物:

ミクソケリンB: ミクソバクテリアによって産生される別のシデロフォアで、構造はthis compoundに似ていますが、官能基が異なります.

プセウドケリンA: 生合成経路が似ていますが、構造の特徴が異なるシデロフォア.

ニコチン酸ミクソケリン(N1、N2、N3): 異常なニコチン酸部分を特徴とする、新しく発見されたthis compoundの類縁体.

独自性: this compoundは、強力な抗腫瘍活性と、細胞毒性のない濃度で腫瘍細胞の浸潤を阻害する能力を有しているため、ユニークな化合物です 。 抗菌性や鉄キレート特性など、多様な生物活性により、さまざまな科学的および産業的な用途に役立つ化合物です .

生化学分析

Biochemical Properties

Myxochelin A plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, exerting its effects through these interactions. For instance, it inhibits 5-lipoxygenase (5-LO) activity, a key enzyme involved in the biosynthesis of leukotrienes .

Cellular Effects

Myxochelin A has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it shows remarkable inhibitory effects on the invasion of murine colon 26-L5 carcinoma cells .

Molecular Mechanism

The molecular mechanism of Myxochelin A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits 5-lipoxygenase (5-LO) activity, which is crucial in the biosynthesis of leukotrienes .

準備方法

合成経路と反応条件: ミクソケリンAの合成は、非リボソームペプチドシンテターゼMxcGによって、L-リジンのアミノ基に2,3-ジヒドロキシ安息香酸ユニットを結合させることから始まります 。 合成経路は、t-Boc保護リジンから始まり、還元、保護、カップリングを含む一連の反応を経て最終生成物へと導かれます .

工業的生産方法: this compoundの工業的生産は、通常、ノノムラエア・プシラなどのミクソバクテリア株の発酵によって行われます。 培養液を抽出し精製することで化合物が単離されます .

化学反応の分析

反応の種類: ミクソケリンAは、以下の化学反応を起こします。

酸化: this compoundは、酸化されてキノン誘導体を形成します。

還元: 還元反応により、this compoundは還元型に変換されます。

置換: 置換反応により、this compound分子に異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。

主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、これらは異なる生物活性を示す可能性があります .

4. 科学研究における用途

This compoundは、さまざまな科学研究に利用されています。

類似化合物との比較

Myxochelin B: Another siderophore produced by myxobacteria, similar in structure to Myxochelin A but with different functional groups.

Pseudochelin A: A siderophore with a similar biosynthetic pathway but distinct structural features.

Nicotinic Myxochelins (N1, N2, N3): Newly discovered congeners of Myxochelin A featuring an unusual nicotinic acid moiety.

Uniqueness: Myxochelin A is unique due to its potent antitumor activity and its ability to inhibit tumor cell invasion at non-cytotoxic concentrations . Its diverse biological activities, including antibacterial and iron-chelating properties, make it a valuable compound for various scientific and industrial applications .

特性

IUPAC Name |

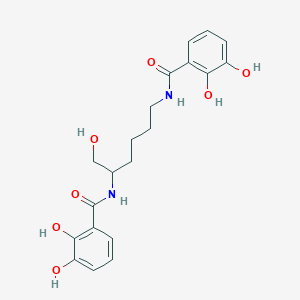

N-[5-[(2,3-dihydroxybenzoyl)amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,23-27H,1-2,5,10-11H2,(H,21,28)(H,22,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBVGSNESTZACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CO)NC(=O)C2=C(C(=CC=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923279 | |

| Record name | N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120243-02-9 | |

| Record name | Myxochelin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120243029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Myxochelin A?

A1: Myxochelin A has a molecular formula of C21H25N3O8 and a molecular weight of 447.44 g/mol.

Q2: Which enzymes are crucial for Myxochelin A biosynthesis?

A2: Myxochelin A biosynthesis involves a unique nonribosomal peptide synthetase (NRPS) called MxcG and several other enzymes like MxcC, MxcD, MxcE, and MxcF. [] These enzymes work together to assemble 2,3-dihydroxybenzoic acid (DHBA) and lysine into the final Myxochelin A structure. []

Q3: How is Myxochelin A released from the NRPS enzyme during biosynthesis?

A3: Myxochelin A is released from MxcG through a unique reductive release mechanism. The reductase domain of MxcG uses NADPH or NADH to reduce the peptidyl-carrier protein-bound thioester intermediate first to an aldehyde and then to the alcohol found in Myxochelin A. [, ]

Q4: Does the enzyme MxcL play a role in Myxochelin A biosynthesis?

A4: While MxcL is present in the myxochelin biosynthetic gene cluster, it is not directly involved in Myxochelin A production. Instead, MxcL acts as an aminotransferase responsible for converting the aldehyde intermediate into Myxochelin B. [, ]

Q5: What is the primary function of Myxochelin A?

A5: Myxochelin A acts as a siderophore, meaning it binds to ferric iron (Fe3+) with high affinity and facilitates its uptake by the myxobacterial cells. This function is essential for iron homeostasis and survival, especially in iron-limited environments. [, , , ]

Q6: Does Myxochelin A possess other biological activities besides iron chelation?

A6: Yes, research has shown that Myxochelin A also acts as an inhibitor of human 5-lipoxygenase (5-LO). This enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. [, , , ]

Q7: How potent is Myxochelin A as a 5-LO inhibitor compared to its analogues?

A7: Interestingly, Myxochelin A exhibits moderate 5-LO inhibitory activity compared to some of its naturally occurring analogues. For instance, Pseudochelin A, a myxochelin derivative with an imidazoline ring, displays significantly stronger inhibition of 5-LO. [, , ]

Q8: Does the iron-chelating ability of Myxochelin A directly contribute to its 5-LO inhibitory activity?

A8: While Myxochelin A's iron-chelating nature might suggest a role in its 5-LO inhibition, studies utilizing precursor-directed biosynthesis to generate myxochelin analogues demonstrated that iron affinity does not directly correlate with 5-LO inhibition. []

Q9: Are there any potential therapeutic applications for Myxochelin A or its analogues based on their 5-LO inhibitory activity?

A9: The potent 5-LO inhibitory activity of Myxochelin A and its analogues, particularly Pseudochelin A, makes them promising candidates for developing new anti-inflammatory drugs. [, ] Further research is needed to explore their therapeutic potential fully.

Q10: What are the advantages of using Myxococcus xanthus as a host for heterologous production of Myxochelin A and its analogues?

A10: Myxococcus xanthus possesses a robust metabolism and efficient biosynthetic machinery, making it a suitable host for heterologous production. Furthermore, its native ability to produce myxochelins suggests a compatible cellular environment for expressing related pathways. [, ]

Q11: Can Myxococcus xanthus be used for the production of other bioactive compounds besides myxochelins?

A11: Yes, Myxococcus xanthus has shown promise as a platform for producing other valuable compounds. For example, it has been successfully engineered to produce benzoxazoles, a class of heterocycles with significant pharmaceutical relevance. []

Q12: How does the heterologous production of benzoxazoles in Myxococcus xanthus lead to the formation of novel myxochelin-benzoxazole hybrid molecules?

A12: The co-expression of benzoxazole biosynthetic genes with the native myxochelin pathway in Myxococcus xanthus leads to interesting crosstalk. The adenylating enzyme MxcE, involved in myxochelin biosynthesis, can activate aryl carboxylic acids and shuttle them into the benzoxazole pathway, leading to the formation of hybrid molecules containing both moieties. []

Q13: What is the significance of phase variation in Myxococcus xanthus for iron acquisition?

A13: Myxococcus xanthus exhibits phase variation, resulting in two distinct colony phenotypes: yellow (swarm-proficient) and tan (swarm-deficient). Interestingly, tan variants show increased expression of genes related to iron acquisition, including myxochelin, suggesting a specialized role in iron scavenging under iron-limiting conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。